Cas no 50604-11-0 (4-(2-Methoxypropan-2-yl)benzoic Acid)
4-(2-Methoxypropan-2-yl)benzoic Acid Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 4-(1-methoxy-1-methylethyl)-
- 4-(1-methoxy-1-methylethyl)benzoic acid
- 50604-11-0
- 4-(2-methoxypropan-2-yl)benzoicacid
- EN300-120280
- SCHEMBL103563
- DB-183753
- 4-(2-methoxypropan-2-yl)benzoic acid
- RVMRYQGFJASPGA-UHFFFAOYSA-N
- 4-(2-Methoxypropan-2-yl)benzoic Acid
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- Inchi: 1S/C11H14O3/c1-11(2,14-3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13)
- InChI Key: RVMRYQGFJASPGA-UHFFFAOYSA-N
- SMILES: COC(C1C=CC(C(=O)O)=CC=1)(C)C
Computed Properties
- Exact Mass: 194.09432
- Monoisotopic Mass: 194.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- PSA: 46.53
4-(2-Methoxypropan-2-yl)benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M228515-5mg |
4-(2-Methoxypropan-2-yl)benzoic Acid |
50604-11-0 | 5mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M228515-10mg |
4-(2-Methoxypropan-2-yl)benzoic Acid |
50604-11-0 | 10mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M228515-50mg |
4-(2-Methoxypropan-2-yl)benzoic Acid |
50604-11-0 | 50mg |
$ 365.00 | 2022-06-04 | ||
| A2B Chem LLC | AV50057-10g |
4-(2-methoxypropan-2-yl)benzoic acid |
50604-11-0 | 95% | 10g |
$4301.00 | 2024-04-19 | |
| A2B Chem LLC | AV50057-50mg |
4-(2-methoxypropan-2-yl)benzoic acid |
50604-11-0 | 95% | 50mg |
$265.00 | 2024-04-19 | |
| A2B Chem LLC | AV50057-100mg |
4-(2-methoxypropan-2-yl)benzoic acid |
50604-11-0 | 95% | 100mg |
$379.00 | 2024-04-19 | |
| A2B Chem LLC | AV50057-250mg |
4-(2-methoxypropan-2-yl)benzoic acid |
50604-11-0 | 95% | 250mg |
$526.00 | 2024-04-19 | |
| A2B Chem LLC | AV50057-500mg |
4-(2-methoxypropan-2-yl)benzoic acid |
50604-11-0 | 95% | 500mg |
$809.00 | 2024-04-19 | |
| A2B Chem LLC | AV50057-1g |
4-(2-methoxypropan-2-yl)benzoic acid |
50604-11-0 | 95% | 1g |
$1028.00 | 2024-04-19 | |
| A2B Chem LLC | AV50057-2.5g |
4-(2-methoxypropan-2-yl)benzoic acid |
50604-11-0 | 95% | 2.5g |
$1981.00 | 2024-04-19 |
4-(2-Methoxypropan-2-yl)benzoic Acid Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 4-(2-Methoxypropan-2-yl)benzoic Acid
4-(2-Methoxypropan-2-yl)benzoic Acid: Chemical Properties, Applications, and Recent Research Insights
4-(2-Methoxypropan-2-yl)benzoic Acid, with the CAS number 50604-11-0, is a versatile organic compound that has garnered significant attention in the field of pharmaceuticals and chemical research. This compound, characterized by its 4-(2-methoxypropan-2-yl)benzoic acid structure, exhibits a unique combination of chemical properties that make it valuable in various applications. Its molecular formula and structural features contribute to its reactivity and potential uses in synthetic chemistry and drug development.
The chemical structure of 4-(2-methoxypropan-2-yl)benzoic Acid consists of a benzoic acid core substituted with an isobutyl group at the para position relative to the carboxylic acid moiety. The presence of the methoxy group enhances its solubility in polar solvents, making it more amenable for formulation in pharmaceutical applications. This property is particularly advantageous when designing drug delivery systems that require solubility in both aqueous and organic phases.
In recent years, 4-(2-methoxypropan-2-yl)benzoic Acid has been extensively studied for its potential in medicinal chemistry. Its aromatic ring system and functional groups provide a scaffold for the synthesis of various bioactive molecules. Researchers have explored its utility in developing inhibitors for enzymes involved in inflammatory pathways, such as COX-2 (cyclooxygenase-2). The compound's ability to modulate these enzymatic activities has led to promising results in preclinical studies, suggesting its role in the development of novel anti-inflammatory agents.
Moreover, the< strong>4-(2-methoxypropan-2-yl)benzoic acid derivative has shown promise in the field of oncology. Studies have indicated that it can interact with specific targets involved in cancer cell proliferation and survival. By inhibiting key signaling pathways, such as the PI3K/Akt pathway, this compound demonstrates potential as an anticancer therapeutic. Preliminary experiments have also explored its efficacy in combination therapies, where it may enhance the effectiveness of existing chemotherapeutic agents.
The synthesis of 4-(2-methoxypropan-2-yl)benzoic Acid involves multi-step organic reactions that highlight its synthetic versatility. One common synthetic route involves the Friedel-Crafts alkylation of anisole (methyl phenyl ether) followed by carboxylation using CO₂ under acidic conditions. This method underscores the compound's accessibility through well-established organic transformations, facilitating further modifications for tailored applications.
Recent advancements in computational chemistry have also contributed to a deeper understanding of 4-(2-methoxypropan-2-yl)benzoic Acid's properties. Molecular modeling studies have predicted its binding interactions with biological targets, providing insights into its mechanism of action. These computational approaches complement experimental data, enabling researchers to optimize lead compounds more efficiently during drug discovery processes.
The pharmaceutical industry has taken note of these findings, leading to increased interest in exploring 4-(2-methoxypropan-2-yl)benzoic Acid for new drug candidates. Its structural features offer a balance between lipophilicity and polarizability, which are critical factors for drug-like properties. This makes it an attractive candidate for further development into orally active drugs with improved pharmacokinetic profiles.
Beyond pharmaceutical applications, 4-(2-methoxypropan-2-yl)benzoic Acid finds utility in other areas such as agrochemicals and material science. Its derivatives have been investigated as intermediates for synthesizing plant growth regulators and pesticides due to their ability to interact with biological systems at low concentrations. Additionally, its aromatic structure lends itself to applications in polymer chemistry, where it can serve as a monomer or crosslinking agent.
The environmental impact of using 4-(2-methoxypropan-2-yl)benzoic Acid has also been a point of interest. Biodegradability studies have shown that under certain conditions, this compound can be metabolized by microorganisms into less toxic products. However, further research is needed to assess its long-term environmental effects and ensure sustainable use in industrial applications.
In conclusion, 4-(2-methoxypropan-2-yl)benzoic Acid (CAS no. 50604-11-0) is a multifaceted compound with significant potential across multiple industries. Its unique chemical properties and biological activities make it a valuable asset in pharmaceutical research and development. As our understanding of its applications grows, so does the likelihood of discovering new therapeutic uses that could benefit human health and industrial processes alike.
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